![molecular formula C13H17N3O2S B4024436 N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)valine](/img/structure/B4024436.png)
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)valine
Description
Synthesis Analysis
The synthesis of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)valine and related compounds often involves multi-step chemical processes aimed at achieving specificity and potency in potential pharmacological applications. A notable method involves the key intermediate 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, which is further elaborated through various synthetic routes to achieve the desired compounds. Such methodologies underscore the complexity and precision required in the synthesis of these molecules, which are designed to target specific biological pathways with high affinity (Gangjee et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives plays a critical role in their biological activity. X-ray crystallography studies have revealed that the thieno[2,3-d]pyrimidine ring binds in a "folate" mode, which is pivotal for its interaction with biological targets such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These interactions are crucial for the compound's antitumor activity, as they directly impact the synthesis of DNA and cell proliferation (Gangjee et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are indicative of their reactivity and potential as chemical intermediates. The presence of functional groups allows for selective modifications, leading to a wide range of derivatives with varied biological activities. For instance, the introduction of different arylthiols at the 5-position of the thieno[2,3-d]pyrimidin ring via key intermediates highlights the compound's versatility in chemical transformations (Gangjee et al., 2009).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure and significantly impact their pharmacokinetic and pharmacodynamic profiles. These properties are essential for determining the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) characteristics.
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as stability, reactivity, and binding affinity to biological targets, are foundational to their function as potential antitumor agents. The compound's ability to inhibit key enzymes involved in nucleotide biosynthesis, such as TS and DHFR, is a direct consequence of its chemical structure and properties. This inhibitory action is critical for its antiproliferative effects against tumor cells, highlighting the importance of detailed chemical property analysis in drug development (Gangjee et al., 2009).
properties
IUPAC Name |
2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-4-8-5-9-11(14-6-15-12(9)19-8)16-10(7(2)3)13(17)18/h5-7,10H,4H2,1-3H3,(H,17,18)(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAROJAQKUIDXDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC(C(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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